molecular formula C16H11FN2O2 B2702396 (E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-enamide CAS No. 332128-79-7

(E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-enamide

Cat. No.: B2702396
CAS No.: 332128-79-7
M. Wt: 282.274
InChI Key: DFHOILUAQWTVEL-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-enamide is an organic compound characterized by the presence of a cyano group, a fluorophenyl group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline, 2-hydroxybenzaldehyde, and malononitrile.

    Condensation Reaction: The first step involves a condensation reaction between 4-fluoroaniline and 2-hydroxybenzaldehyde to form an intermediate Schiff base.

    Knoevenagel Condensation: The intermediate Schiff base then undergoes a Knoevenagel condensation with malononitrile in the presence of a base, such as piperidine, to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to improve solubility and reaction efficiency.

    Temperature and Pressure: Controlling reaction temperature and pressure to optimize conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to form an amine group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents for substitution reactions include nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Potential use in the development of organic semiconductors or other advanced materials.

    Biological Studies: Potential use in studying the interactions of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-N-(4-chlorophenyl)-3-(2-hydroxyphenyl)prop-2-enamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    (E)-2-cyano-N-(4-bromophenyl)-3-(2-hydroxyphenyl)prop-2-enamide: Similar structure but with a bromine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in (E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-enamide can influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it unique compared to its chloro- and bromo- analogs.

Properties

IUPAC Name

(E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O2/c17-13-5-7-14(8-6-13)19-16(21)12(10-18)9-11-3-1-2-4-15(11)20/h1-9,20H,(H,19,21)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHOILUAQWTVEL-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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